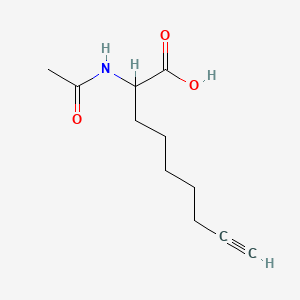

2-Acetamidonon-8-ynoic acid

Beschreibung

2-Acetamidonon-8-ynoic acid is an organic compound with the molecular formula C11H17NO3 It is a derivative of non-8-ynoic acid, where an acetamido group is attached to the second carbon of the non-8-ynoic acid chain

Eigenschaften

Molekularformel |

C11H17NO3 |

|---|---|

Molekulargewicht |

211.26 g/mol |

IUPAC-Name |

2-acetamidonon-8-ynoic acid |

InChI |

InChI=1S/C11H17NO3/c1-3-4-5-6-7-8-10(11(14)15)12-9(2)13/h1,10H,4-8H2,2H3,(H,12,13)(H,14,15) |

InChI-Schlüssel |

PWNKYJQDKYXYQJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC(CCCCCC#C)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamidonon-8-ynoic acid typically involves the following steps:

Starting Material: The synthesis begins with non-8-ynoic acid.

Acetylation: The non-8-ynoic acid undergoes acetylation to introduce the acetamido group. This is usually achieved by reacting the non-8-ynoic acid with acetic anhydride in the presence of a catalyst such as pyridine.

Purification: The resulting product is then purified using standard techniques such as recrystallization or chromatography to obtain pure 2-Acetamidonon-8-ynoic acid.

Industrial Production Methods

Industrial production of 2-Acetamidonon-8-ynoic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetamidonon-8-ynoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Acetamidonon-8-ynoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Acetamidonon-8-ynoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Acetamido-8-nonenoic acid: Similar structure but with a double bond instead of a triple bond.

2-Acetamido-8-decanoic acid: Similar structure but with a saturated carbon chain.

Uniqueness

2-Acetamidonon-8-ynoic acid is unique due to the presence of a triple bond in its structure, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Q & A

Q. What are the recommended synthetic routes for 2-Acetamidonon-8-ynoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between alkyne-containing precursors and acetamide derivatives. Key steps include:

- Reaction optimization : Adjust solvent polarity (e.g., DMF vs. THF) to balance reactivity and stability of intermediates.

- Catalyst selection : Use copper(I)- or palladium-based catalysts for alkyne-amide coupling, monitoring yields via HPLC .

- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization to achieve >95% purity. Validate purity via melting point analysis and NMR .

Q. How should researchers characterize the structural and physicochemical properties of 2-Acetamidonon-8-ynoic acid?

- Methodological Answer :

- Structural confirmation : Use - and -NMR to verify backbone connectivity and acetyl group placement. FT-IR confirms amide C=O stretches (~1650 cm) and alkyne C≡C (~2100 cm) .

- Physicochemical profiling : Determine solubility in polar/nonpolar solvents (e.g., water, DMSO, hexane) using UV-Vis spectrophotometry. Measure logP values via shake-flask or HPLC methods to assess hydrophobicity .

Advanced Research Questions

Q. How can researchers design experiments to address discrepancies in reported bioactivity data for 2-Acetamidonon-8-ynoic acid?

- Methodological Answer :

- Controlled replication : Reproduce prior assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature, substrate concentration). Use internal controls (e.g., known inhibitors) to validate assay reliability .

- Data triangulation : Cross-reference bioactivity results with structural analogs (e.g., 8-Aminooctanoic acid derivatives) to identify structure-activity relationships (SAR). Employ statistical tools (ANOVA, t-tests) to quantify significance of observed variations .

Q. What experimental strategies mitigate challenges in studying 2-Acetamidonon-8-ynoic acid’s reactivity in aqueous environments?

- Methodological Answer :

- Stability assays : Monitor hydrolysis kinetics via LC-MS under varying pH (4–10) and temperature (25–37°C). Use deuterated solvents () in NMR to track proton exchange .

- Protective group engineering : Introduce steric hindrance (e.g., tert-butyl groups) near the alkyne or acetamide moieties to reduce unwanted side reactions .

Q. How can computational modeling enhance the design of 2-Acetamidonon-8-ynoic acid derivatives for targeted applications?

- Methodological Answer :

- Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Validate predictions with in vitro IC measurements .

- DFT calculations : Optimize geometries (Gaussian 16) to predict electronic properties (HOMO-LUMO gaps) and regioselectivity in reactions .

Data Analysis and Reproducibility

Q. What frameworks resolve contradictions between theoretical predictions and experimental results for this compound?

- Methodological Answer :

- Error source mapping : Systematically evaluate variables (e.g., solvent purity, catalyst loading) using Design of Experiments (DoE) software (e.g., JMP).

- Collaborative validation : Share raw data (via platforms like Zenodo) for independent replication. Cite conflicting studies transparently in discussions, emphasizing methodological differences .

Q. How should researchers document and archive synthetic protocols for 2-Acetamidonon-8-ynoic acid to ensure reproducibility?

- Methodological Answer :

- Detailed reporting : Include exact molar ratios, reaction times, and purification thresholds in supplementary materials. Use IUPAC nomenclature and CAS registry numbers for reagents .

- Data repositories : Upload spectral data (NMR, MS) to public databases (e.g., PubChem, ChemSpider) with accession codes linked to publications .

Ethical and Methodological Compliance

Q. What ethical considerations apply when sourcing literature on 2-Acetamidonon-8-ynoic acid?

- Methodological Answer :

- Source validation : Prioritize peer-reviewed journals (e.g., ACS, RSC) over preprint servers. Cross-check CAS numbers (e.g., 1002-57-9 for analogs) to avoid misidentification .

- Citation ethics : Use reference managers (EndNote, Zotero) to ensure accurate attribution. Avoid "citation stuffing" unrelated to the compound’s core chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.